molecular formula C22H18ClN5O4S2 B2920671 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 391869-48-0

3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

Número de catálogo: B2920671
Número CAS: 391869-48-0
Peso molecular: 515.99
Clave InChI: PAWVBKVTJYBIEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O4S2 and its molecular weight is 515.99. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S2/c1-12-18(19(28-32-12)15-5-3-4-6-16(15)23)20(30)25-21-26-27-22(34-21)33-11-17(29)24-13-7-9-14(31-2)10-8-13/h3-10H,11H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVBKVTJYBIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O3SC_{20}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 426.9 g/mol. The compound features a complex structure that includes a chlorophenyl group, a thiadiazole moiety, and an isoxazole ring, contributing to its diverse biological activities.

Table 1: Chemical Structure Overview

PropertyValue
Molecular FormulaC20H19ClN4O3S
Molecular Weight426.9 g/mol
IUPAC Name3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
SMILESCN(CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2C(=C(N=C(SC(=N2)C(C)=C(C=C(C)OC)C(=O)N))C(C)=C(C)=C(C))OC)

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi.

  • Antibacterial Activity : The compound demonstrated notable antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values reported as low as 32 μg/mL .
  • Antifungal Activity : It also exhibited antifungal effects against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The IC50 values for several tested cell lines ranged between 15 to 30 μM, indicating moderate cytotoxic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

  • Thiadiazole Moiety : The presence of the thiadiazole ring significantly enhances antibacterial activity due to its ability to interact with bacterial enzymes.
  • Chlorophenyl Substitution : The chlorophenyl group appears to increase lipophilicity, aiding in membrane penetration and enhancing bioactivity .

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus32 μg/mL
AntifungalCandida albicansMIC = 24 μg/mL
CytotoxicityVarious Cancer Cell LinesIC50 = 15 - 30 μM

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various thiadiazole derivatives, including our compound, revealing that halogen substitutions enhance activity against Gram-positive bacteria .
  • Cancer Treatment Research : Another study focused on the cytotoxic effects against breast cancer cell lines, demonstrating that this compound could serve as a lead for developing new anticancer agents .

Q & A

Q. Q1. What synthetic methodologies are reported for synthesizing this compound or structurally analogous thiadiazol-isoxazole hybrids?

Answer : The synthesis of this compound likely involves multi-step reactions, including:

  • Thioether linkage formation : A common method involves reacting a thiol-containing intermediate (e.g., 1,3,4-thiadiazol-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., potassium carbonate in acetone) to form the thioether bond .
  • Amide coupling : Condensation of the isoxazole-4-carboxylic acid derivative with a thiadiazol-2-amine intermediate using coupling agents like EDCI/HOBt or chloroacetyl chloride in the presence of triethylamine .
  • Purification : Recrystallization from ethanol-DMF mixtures is frequently employed to isolate pure products .

Q. Q2. How is the structural integrity of this compound validated in academic research?

Answer : Key analytical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and connectivity. For example, the 4-methoxyphenyl group would show characteristic aromatic proton signals at δ 6.8–7.3 ppm and a methoxy singlet at δ ~3.8 ppm .
  • Elemental analysis : Experimental C/H/N percentages are compared with theoretical values (e.g., deviations < 0.3% validate purity) .
  • IR spectroscopy : Peaks at ~1650–1700 cm1^{-1} confirm carbonyl groups (amide, isoxazole) .

Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values compared to reference drugs like doxorubicin .
  • Enzyme inhibition : Test against COX-1/COX-2 or kinases (e.g., EGFR) to identify mechanistic pathways .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

Answer :

  • Orthogonal assays : Validate cytotoxicity results using alternative methods (e.g., ATP-based viability assays vs. trypan blue exclusion) to rule out assay-specific artifacts .
  • Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing the 4-methoxyphenyl group with fluorophenyl) to isolate substituent effects .

Q. Q5. What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer :

  • Systematic substituent variation : Modify the thiadiazole ring (e.g., replacing sulfur with oxygen) or the isoxazole methyl group to assess impacts on solubility and bioactivity .
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target proteins like tubulin or topoisomerase II .
  • Pharmacophore mapping : Identify critical functional groups (e.g., the 2-chlorophenyl moiety) for target engagement using 3D-QSAR models .

Q. Q6. How can researchers optimize synthetic yield and scalability for this compound?

Answer :

  • Solvent optimization : Replace dioxane (toxic) with greener alternatives like cyclopentyl methyl ether (CPME) while maintaining reaction efficiency .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Scale-up protocols : Use flow chemistry for exothermic steps (e.g., chloroacetyl chloride additions) to improve safety and reproducibility .

Methodological Considerations

  • Contradictory data : If COX-1/COX-2 inhibition ratios vary between studies, re-evaluate assay conditions (e.g., enzyme source, substrate concentration) to ensure consistency .
  • Spectral interpretation : Overlapping NMR peaks (e.g., thiadiazole vs. isoxazole protons) can be resolved using 2D techniques like HSQC or COSY .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.